2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chlorophenyl)acetamide
Descripción
The compound 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chlorophenyl)acetamide features a complex heterocyclic scaffold combining imidazo[1,2-c]quinazolin, sulfanyl, and acetamide functionalities. Its structure includes:
- Sulfanyl bridge (-S-): Enhances redox activity and metabolic stability.
- Butylcarbamoylmethyl group: Likely improves lipophilicity and membrane permeability.
- 3-Chlorophenylacetamide moiety: Introduces steric bulk and electronic effects for target binding.
Propiedades
IUPAC Name |
N-butyl-2-[5-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3S/c1-2-3-11-26-20(31)13-19-23(33)30-22(28-19)17-9-4-5-10-18(17)29-24(30)34-14-21(32)27-16-8-6-7-15(25)12-16/h4-10,12,19H,2-3,11,13-14H2,1H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBYHFVYXGCQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chlorophenyl)acetamide is a member of the imidazoquinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an imidazoquinazoline core, which is known for various pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.
Research indicates that compounds within the imidazoquinazoline class can inhibit specific enzymes and pathways involved in disease processes. For instance:
- α-Glucosidase Inhibition : Studies have shown that derivatives of imidazo[1,2-c]quinazolines exhibit significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism and a target for type 2 diabetes treatment. The IC50 values for these compounds ranged from 12.44 μM to 308.33 μM, indicating their potential as therapeutic agents for managing blood sugar levels .
1. Anticancer Activity
Imidazoquinazolines have been explored for their anticancer properties. The compound's structure suggests potential interactions with cellular pathways that regulate cancer cell proliferation and apoptosis. Research has identified several analogs with promising activity against various cancer cell lines.
2. Antimicrobial Activity
The imidazo[1,2-c]quinazoline scaffold has demonstrated antimicrobial properties. Compounds within this class have been tested against a range of bacterial and fungal strains, showing effectiveness in inhibiting growth and biofilm formation.
3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating pathways associated with inflammation. This could involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of imidazoquinazolines. Variations in substituents on the phenyl ring or the imidazole moiety can significantly influence potency and selectivity against target enzymes.
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | -OCH3 | 50.0 ± 0.12 | High α-glucosidase inhibition |
| Compound B | -Cl | 268.25 ± 0.09 | Moderate α-glucosidase inhibition |
| Compound C | -NO2 | 100.0 ± 0.15 | Antimicrobial activity |
Case Studies
Several studies have focused on the synthesis and evaluation of new imidazoquinazoline derivatives:
- Study on α-Glucosidase Inhibition : A recent investigation synthesized a series of substituted imidazo[1,2-c]quinazolines to evaluate their inhibitory effects on α-glucosidase. The most potent derivative exhibited an IC50 value significantly lower than that of acarbose, a standard treatment for diabetes .
- Anticancer Evaluation : Another study assessed the anticancer potential of various imidazo[1,2-c]quinazolines against human cancer cell lines. Results indicated that specific modifications to the core structure enhanced cytotoxicity against breast and colon cancer cells .
Aplicaciones Científicas De Investigación
In vitro studies have demonstrated significant biological activity against various cancer cell lines. The following table summarizes the antiproliferative effects:
| Cell Line | IC50 Value (µM) |
|---|---|
| K562 (human chronic myeloid leukemia) | 49.40 |
| Hut78 (human T-cell leukemia) | 50.20 |
Pharmacokinetics
The pharmacokinetic profile of the compound indicates:
- Good bioavailability
- High plasma free fractions (33%-50%)
- Large volume of distribution
- Intermediate half-life
These properties enhance its therapeutic potential and effectiveness in clinical settings.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various models:
- Anticancer Activity :
- A study involving K562 cells demonstrated an IC50 value of 49.40 µM, indicating strong antiproliferative effects compared to standard treatments.
- Molecular Docking Studies :
- Computational analyses showed effective binding to the active sites of PI3K and HDAC, providing a rational basis for its inhibitory activity.
Therapeutic Applications
The compound's ability to inhibit PI3K and HDAC suggests potential applications in:
- Cancer Therapy : Targeting various cancers through modulation of cell growth pathways.
- Neurological Disorders : Given the role of HDAC in neurodegenerative diseases, this compound may have implications in treating conditions like Alzheimer's disease.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Similarities and Variations
Table 1: Key Structural Features of Analogous Compounds
Notes:
- Quinazolinone derivatives (e.g., from ) share the acetamide and aromatic substituents but lack the imidazo[1,2-c]quinazolin core. These compounds exhibit moderate to strong anti-inflammatory activity, with 2-(ethylamino)-substituted analogs outperforming Diclofenac in rodent models .
- Thiazolidinones () incorporate a sulfur-containing heterocycle (similar to the sulfanyl group in the target) and show antimicrobial activity against Staphylococcus aureus and Candida albicans .
- Pyrazole-acetamide hybrids () highlight the role of halogenated aryl groups (e.g., 2,4-dichlorophenyl) in enhancing structural rigidity via hydrogen bonding, though their biological activity remains uncharacterized .
Key Observations :
- The target compound’s synthesis likely parallels quinazolinone-acetamide preparation (), involving nucleophilic substitution of a thiol group with a chloroacetamide intermediate.
- Thiazolidinones () require cyclization with thioglycolic acid, a step absent in the target’s presumed synthesis.
- Pyrazole-acetamides () utilize carbodiimide coupling agents, suggesting alternative routes for amide bond formation .
Crystallographic and Conformational Analysis
- Amide Group Planarity : In pyrazole-acetamides (), the amide group adopts a planar conformation, facilitating dimerization via N–H⋯O hydrogen bonds (R₂²(10) motif) . This feature is critical for stabilizing ligand-receptor interactions.
- Dihedral Angles : The target’s imidazo[1,2-c]quinazolin core may introduce steric repulsion, altering dihedral angles (e.g., 80.70° in ) and reducing crystallinity compared to simpler analogs .
Métodos De Preparación
Cyclocondensation of 2-Aminoquinazolin-4(3H)-one
The core structure is synthesized through a modified Traube reaction, as outlined in Scheme 1.
Step 1 : 2-Aminoquinazolin-4(3H)-one (A ) reacts with methyl glyoxylate in acetic acid to form the imidazole ring. The reaction proceeds via nucleophilic attack of the amine on the carbonyl, followed by cyclodehydration.
Step 2 : Oxidation of the intermediate with potassium permanganate yields the 3-oxo derivative (B ).
Reaction Conditions :
- A (1.0 equiv), methyl glyoxylate (1.2 equiv), glacial acetic acid, reflux, 12 h.
- Oxidation: Intermediate (1.0 equiv), KMnO₄ (2.0 equiv), H₂O, 80°C, 4 h.
Functionalization of the Core at C-2 and C-5
Introduction of the Butylcarbamoylmethyl Group at C-2
The C-2 position is alkylated using bromoacetylbutylcarbamate (C ), synthesized separately from bromoacetyl chloride and butylamine.
Step 3 : Core B (1.0 equiv) is treated with C (1.5 equiv) in DMF with K₂CO₃ (2.0 equiv) at 60°C for 6 h. The reaction proceeds via SN2 mechanism, yielding D .
Thiolation at C-5
Step 4 : Intermediate D undergoes thiolation using thiourea in ethanol under reflux (8 h), followed by acidic hydrolysis (HCl, 0°C) to generate the thiol derivative E .
Synthesis of N-(3-Chlorophenyl)acetamide
Acetylation of 3-Chloroaniline
Step 5 : 3-Chloroaniline (F ) reacts with acetylacetone in the presence of TEMPO (10 mol%) and NaOtBu (2.0 equiv) in DCM at 25°C for 24 h, yielding N-(3-chlorophenyl)acetamide (G ).
Characterization Data :
- ¹H NMR (CDCl₃) : δ 7.47 (d, J = 8 Hz, 2H), 7.35 (s, 1H), 7.29 (d, J = 8 Hz, 2H), 2.19 (s, 3H).
- HRMS : [M+H]⁺ calcd. for C₈H₈ClNO: 184.0264; found: 184.0260.
Coupling of Thiol and Acetamide Moieties
Thioether Formation
Step 6 : Thiol E (1.0 equiv) reacts with bromoacetylated G (1.2 equiv) in DMF using K₂CO₃ (2.0 equiv) at 50°C for 12 h. The reaction affords the target compound via nucleophilic aromatic substitution.
Purification : Column chromatography (SiO₂, hexane/EtOAc 7:3).
Spectral Characterization of the Target Compound
¹H NMR (DMSO-d₆) :
- δ 10.21 (s, 1H, NH), 8.45 (d, J = 8 Hz, 1H, quinazolin-H), 7.89–7.32 (m, 5H, Ar-H), 4.12 (s, 2H, SCH₂), 3.89 (t, J = 6 Hz, 2H, NCH₂), 1.42–0.92 (m, 7H, butyl-H), 2.11 (s, 3H, COCH₃).
¹³C NMR (DMSO-d₆) :
- δ 170.2 (C=O), 165.8 (C=O), 152.1 (C-3), 134.6–115.2 (Ar-C), 44.9 (SCH₂), 38.7 (NCH₂), 30.1–22.4 (butyl-C), 21.0 (COCH₃).
HRMS : [M+H]⁺ calcd. for C₂₅H₂₆ClN₅O₃S: 536.1472; found: 536.1468.
Optimization and Challenges
Regioselectivity in Cyclocondensation
The Traube reaction’s regioselectivity was ensured by using electron-withdrawing groups on the quinazoline precursor, directing cyclization to the C-1 position.
Thiol Stability
Thiol intermediate E required immediate use due to oxidation susceptibility. Anaerobic conditions and antioxidants (e.g., BHT) improved stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
